6-amino-1H-indole-2-carboxylic acid
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Description
6-amino-1H-indole-2-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is an inhibitor of tyrosinase, which is responsible for the treatment of cervical cancer and skin cancer .
Synthesis Analysis
Through optimization of compound 1, a series of indole-2-carboxylic acid derivatives were designed and synthesized, and compound 17a was proved to markedly inhibit the effect of integrase, with IC 50 value of 3.11 μM .Molecular Structure Analysis
The indole nucleus of compound 1 was observed to chelate with two Mg 2+ ions within the active site of integrase . The introduced C6 halogenated benzene ring could effectively bind with the viral DNA (dC20) through π–π stacking interaction .Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds .Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has Acute oral toxicity, Acute dermal toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
The indole moiety is one of the most widespread heterocycles found in both natural products and biological systems. Indoles have important biological activities including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties. Scientists are therefore interested in the synthesis of biologically active indole-based hybrids such as indole–coumarin, indole–chalcone, indole–isatin, indole–pyrimidine and so on, with the aim of improving activity, selectivity, and mitigating side effects .
properties
IUPAC Name |
6-amino-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,10H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTAPSGYTBQTAQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622093 |
Source
|
Record name | 6-Amino-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-amino-1H-indole-2-carboxylic acid | |
CAS RN |
135855-63-9 |
Source
|
Record name | 6-Amino-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90622093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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